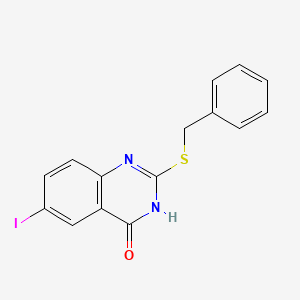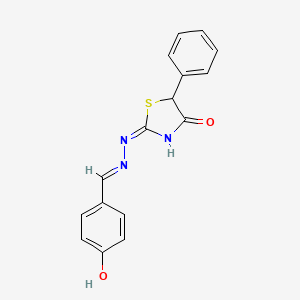![molecular formula C21H23NO4 B6076118 methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)
methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate, also known as MPMC, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
作用機序
The mechanism of action of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. In cancer cells, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In pain management, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been found to activate the mu-opioid receptor, which is involved in pain sensation and regulation. In neurological disorders, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to reduce the activity of NF-kappaB, a transcription factor that regulates inflammation and oxidative stress.
Biochemical and Physiological Effects:
methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been found to induce apoptosis, inhibit angiogenesis, and suppress cell migration and invasion. In pain management, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to reduce pain sensation and increase pain tolerance. In neurological disorders, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
実験室実験の利点と制限
Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, the synthesis process of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate can be challenging and time-consuming, which can limit its availability for research.
将来の方向性
There are several future directions for research on methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate, including its potential applications in other fields of research, such as cardiovascular diseases and infectious diseases. Additionally, the development of new synthesis methods and analogs of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate could lead to improved efficacy and safety. Furthermore, the elucidation of the precise mechanism of action of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate could provide insights into the development of new drugs for various diseases.
合成法
The synthesis of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate involves the reaction of 3-hydroxybenzoic acid with 2-(2-phenylethyl)-4-morpholinecarboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with methyl chloroformate to yield methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate. The overall yield of the synthesis process is around 60%.
科学的研究の応用
Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been studied for its potential applications in various fields of research, including cancer therapy, pain management, and neurological disorders. In cancer therapy, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In pain management, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been found to have analgesic effects by modulating the activity of opioid receptors. In neurological disorders, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been investigated for its potential neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
methyl 3-[2-(2-phenylethyl)morpholine-4-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-21(24)18-9-5-8-17(14-18)20(23)22-12-13-26-19(15-22)11-10-16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFEVYHOWICKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide](/img/structure/B6076042.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)
![5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)


![3-ethyl-2-[(1-ethyl-6-methyl-2(1H)-quinolinylidene)methyl]-5-hydroxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B6076084.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![7-(2-cyclohexylethyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)
![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B6076103.png)
![3-(1H-pyrazol-4-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6076114.png)
![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)